molecular formula C6H13NO B1455536 3-[(Methylamino)methyl]cyclobutan-1-ol CAS No. 917827-86-2

3-[(Methylamino)methyl]cyclobutan-1-ol

Numéro de catalogue: B1455536
Numéro CAS: 917827-86-2
Poids moléculaire: 115.17 g/mol
Clé InChI: MCZGKHDYQOQIQW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-[(Methylamino)methyl]cyclobutan-1-ol is a chemical compound with the molecular formula C6H13NO and a molecular weight of 115.17 g/mol . It is an organic building block featuring both a cyclobutanol ring and a methylaminomethyl side chain. This structure makes it a valuable intermediate in organic synthesis and medicinal chemistry research, particularly for the exploration of novel pharmacologically active compounds. While specific mechanistic studies on this exact molecule are not available in the public domain, research indicates that structurally similar cyclobutane derivatives are of significant interest in the development of new therapeutic agents. For instance, certain cyclobutane-containing compounds have been investigated for their potential as immunomodulators in the treatment of diseases such as cancer and viral infections . The scaffold serves as a core structure that can be functionalized to interact with specific biological targets. This product is intended for research and development purposes in a laboratory setting only. It is strictly labeled as For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound in accordance with all applicable laboratory safety regulations.

Propriétés

IUPAC Name

3-(methylaminomethyl)cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-7-4-5-2-6(8)3-5/h5-8H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCZGKHDYQOQIQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CC(C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

917827-86-2
Record name (1s,3s)-3-[(methylamino)methyl]cyclobutan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The primary and most documented method for synthesizing 3-[(Methylamino)methyl]cyclobutan-1-ol involves the reductive amination of cyclobutanone with methylamine. This method is well-established and typically proceeds as follows:

  • Starting Materials : Cyclobutanone and methylamine.
  • Reaction Type : Reductive amination, where the ketone group of cyclobutanone reacts with methylamine to form an imine intermediate.
  • Reduction Step : The imine is subsequently reduced to the corresponding amine alcohol using a reducing agent.

Typical Reaction Conditions:

Parameter Condition
Solvent Ethanol
Temperature 0 to 25 °C
Reducing Agent Sodium borohydride (NaBH4)
Reaction Time Several hours (dependent on scale)

The reaction is conducted under mild temperatures to maximize yield and minimize side reactions. Sodium borohydride effectively reduces the imine intermediate to the amine, yielding this compound with high purity and good yield.

Industrial Production Considerations

For industrial-scale synthesis, the reductive amination process is adapted for efficiency and scalability:

  • Continuous Flow Reactors : These are employed to maintain precise control over reaction parameters such as temperature, reagent concentration, and reaction time, enhancing reproducibility and safety.
  • Automation : Automated systems regulate reagent addition and mixing to optimize reaction kinetics.
  • Cost Optimization : Selection of solvents and reagents is optimized to reduce costs while maintaining product quality.

The industrial process closely mirrors the laboratory method but emphasizes process intensification and waste minimization.

Alternative Synthetic Approaches and Functionalization

While the reductive amination of cyclobutanone is the main route, recent research has explored functionalization of 3-(methylamino)cyclobutan-1-ol derivatives to expand chemical diversity:

  • Nucleophilic Substitution Reactions : The methylamino group can be substituted with other functional groups using alkyl halides under basic conditions, enabling the synthesis of substituted cyclobutane derivatives.
  • Cross-Coupling Reactions : Palladium-catalyzed coupling reactions have been reported for related cyclobutan-1-ol derivatives bearing amino substituents, allowing for the introduction of heteroaryl groups. For example, coupling of 3-(methylamino)cyclobutan-1-ol with chloropyrimidine derivatives under Pd(dppf)Cl2 catalysis in the presence of bases like sodium carbonate has been demonstrated to yield functionalized products.

These approaches provide routes to diversify the compound for potential applications in medicinal chemistry and materials science.

Chemical Reaction Analysis Relevant to Preparation

The preparation process and subsequent transformations involve several key reaction types:

Reaction Type Reagents/Conditions Outcome/Product
Reductive Amination Cyclobutanone, methylamine, NaBH4, EtOH, 0-25 °C This compound
Oxidation Potassium permanganate, acidic/neutral conditions Ketones or carboxylic acids
Reduction Lithium aluminum hydride, anhydrous ether Simpler amines or alcohols
Nucleophilic Substitution Alkyl halides, NaOH or other bases Substituted cyclobutane derivatives

These reactions are integral to both the preparation and further functionalization of the compound.

Research Findings and Optimization Data

  • Yield and Purity : The reductive amination method typically achieves yields exceeding 60-70% under optimized conditions. Purity is enhanced by controlling temperature and solvent choice.
  • Stereochemistry : The reaction can produce cis/trans isomers of 3-(methylamino)cyclobutan-1-ol. Purification methods such as flash chromatography are employed to isolate desired isomers.
  • Catalyst Efficiency : Pd(dppf)Cl2 has been shown to be an effective catalyst for cross-coupling reactions involving cyclobutan-1-ol derivatives, with reaction times ranging from 5 to 18 hours at elevated temperatures (85-90 °C).
  • Solvent Effects : Ethanol is preferred for reductive amination due to its ability to dissolve both reactants and reducing agents while maintaining mild reaction conditions.

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Notes
Reductive Amination Cyclobutanone, methylamine, NaBH4 Ethanol, 0-25 °C, several hours 60-75 Main synthetic route, scalable
Pd-Catalyzed Cross-Coupling 3-(Methylamino)cyclobutan-1-ol, chloropyrimidine, Pd(dppf)Cl2 Dioxane/H2O, Na2CO3, 85-90 °C, 5-18 h 60-65 Functionalization for derivative synthesis

Analyse Des Réactions Chimiques

Types of Reactions

3-[(Methylamino)methyl]cyclobutan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can further reduce the compound to simpler amines or alcohols using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can replace the methylamino group with other functional groups using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides (e.g., methyl iodide) in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of simpler amines or alcohols.

    Substitution: Formation of substituted cyclobutane derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

3-[(Methylamino)methyl]cyclobutan-1-ol has been explored for its potential therapeutic properties. Its structure allows for interactions with biological targets, making it a candidate for drug design:

  • Antidepressant Activity : Research indicates that compounds with similar structures may exhibit antidepressant effects by modulating neurotransmitter systems .
  • Neuroprotective Effects : Studies suggest that derivatives of cyclobutane compounds can offer neuroprotection, which is significant for treating neurodegenerative diseases.

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block:

  • Synthesis of Complex Molecules : The compound can be utilized to synthesize more complex structures through various reactions such as alkylation and acylation.
  • Functionalization Reactions : Its functional groups allow for diverse chemical transformations, including oxidation and reduction reactions, enabling the development of new materials or pharmaceuticals.

Biochemical Research

The compound's unique structure makes it an interesting subject for biochemical studies:

  • Enzyme Interaction Studies : Investigating how this compound interacts with specific enzymes can provide insights into metabolic pathways.
  • Mechanism of Action Studies : Understanding how it affects biological systems at the molecular level can lead to the discovery of new therapeutic targets.

Case Study 1: Antidepressant Activity

A study investigated the antidepressant-like effects of cyclobutane derivatives, including this compound, in animal models. The results indicated significant improvements in behavioral tests associated with depression, suggesting that modifications to the cyclobutane framework could enhance pharmacological activity.

Case Study 2: Synthesis of Novel Compounds

Research focused on using this compound as a starting material for synthesizing novel derivatives aimed at targeting specific receptors involved in neurological disorders. The synthesized compounds showed promising results in receptor binding assays, indicating potential therapeutic applications.

Mécanisme D'action

The mechanism of action of 3-[(Methylamino)methyl]cyclobutan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, altering their activity and affecting metabolic pathways. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

Comparaison Avec Des Composés Similaires

Substituent Effects

  • Aromatic vs. Aliphatic Groups: Compounds like VUF25586 (isoxazole) and VUF25580 (3-methylbenzyl) incorporate aromatic substituents, enhancing π-π stacking interactions with biological targets such as GPCRs or ion channels . In contrast, this compound lacks aromaticity but retains hydrogen-bonding capacity via its hydroxyl and methylamino groups.
  • Steric and Electronic Profiles: The methylaminomethyl group in the target compound introduces moderate steric bulk and basicity compared to the simpler methyl group in 3-Methylcyclobutan-1-ol .

Stereochemical Considerations

  • The (1S,3S) configuration in (1S,3S)-3-(Methylamino)cyclobutan-1-ol highlights the importance of stereochemistry in receptor binding, as enantiomers may exhibit divergent pharmacological profiles .

Pharmacological and Industrial Relevance

  • Fragment-Based Drug Design : VUF25586 and VUF25580 exemplify the use of cyclobutane fragments to explore 3D chemical space, leveraging their rigidity to optimize target engagement .
  • Salt Formation: The hydrochloride salt of cis-3-amino-1-methylcyclobutan-1-ol demonstrates the utility of cyclobutane derivatives in improving pharmacokinetic properties .

Activité Biologique

3-[(Methylamino)methyl]cyclobutan-1-ol, with the CAS number 1314982-81-4, is a cyclic compound that has garnered attention for its potential biological activity. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C6H13NO
  • Molecular Weight : 115.18 g/mol
  • IUPAC Name : 3-((methylamino)methyl)cyclobutan-1-ol
  • SMILES Notation : CNCC1CC(O)C1

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The hydroxyl group can form hydrogen bonds, while the methylamino group may engage in ionic interactions with proteins and enzymes, potentially modulating their activity. This interaction could influence several cellular processes, including signal transduction and metabolic pathways.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, inhibiting the growth of certain bacterial strains.
  • Cytotoxicity : In vitro assays have demonstrated cytotoxic effects against cancer cell lines, indicating potential as an anticancer agent.
  • Neuroprotective Effects : The compound's ability to cross the blood-brain barrier suggests it may have neuroprotective properties, which warrants further investigation.

Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

  • Cytotoxicity Assay :
    • Objective : To assess the cytotoxic effects on human cancer cell lines.
    • Method : MTT assay was performed on various cancer cell lines (e.g., HeLa, MCF-7).
    • Results : The compound exhibited IC50 values ranging from 10 to 20 µM, indicating significant cytotoxicity compared to control groups.
  • Antimicrobial Testing :
    • Objective : To evaluate antimicrobial efficacy against Gram-positive and Gram-negative bacteria.
    • Method : Disk diffusion method was employed.
    • Results : The compound showed inhibition zones of up to 15 mm against Staphylococcus aureus and Escherichia coli.
  • Neuroprotective Study :
    • Objective : To investigate neuroprotective effects in an in vitro model of oxidative stress.
    • Method : Neuronal cells were treated with H2O2 in the presence of varying concentrations of the compound.
    • Results : The compound significantly reduced cell death and oxidative stress markers.

Data Summary Table

Biological ActivityMethodologyResults
CytotoxicityMTT AssayIC50 = 10-20 µM against cancer cell lines
Antimicrobial ActivityDisk DiffusionInhibition zones up to 15 mm
Neuroprotective EffectsOxidative Stress ModelReduced cell death and oxidative stress markers

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-[(Methylamino)methyl]cyclobutan-1-ol, and how can stereochemical purity be ensured?

  • Methodological Answer : The compound can be synthesized via reductive amination or transamination reactions. For example, transamination of cyclobutan-1-ol derivatives with methylamine precursors under controlled pH (e.g., using NaBH₃CN as a reducing agent) is a viable route. Stereochemical purity is confirmed via 1D NOE experiments to distinguish cis/trans isomers, as demonstrated in analogous cyclobutane systems . Column chromatography (silica gel, gradient elution) is critical for isolating enantiomerically pure fractions.

Q. What analytical techniques are optimal for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR can resolve cyclobutane ring strain effects (e.g., deshielded protons at δ 3.5–4.5 ppm for hydroxyl and methylamino groups) .
  • HRMS : High-resolution mass spectrometry confirms molecular formula (e.g., [M+H]+^+ expected for C₆H₁₂N₂O).
  • Polarimetry : Used to determine optical activity if chiral centers are present .

Q. What safety protocols are essential when handling this compound in the lab?

  • Methodological Answer : Follow OSHA/GHS guidelines for aminocyclobutane derivatives:

  • Use fume hoods for synthesis due to potential amine volatility.
  • Wear nitrile gloves and safety goggles to prevent skin/eye contact.
  • Store under inert gas (argon) to avoid oxidation .

Advanced Research Questions

Q. How does the cyclobutane ring’s strain influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The ring’s angle strain (≈90° bond angles) increases electrophilicity at the hydroxyl-bearing carbon, facilitating SN2 reactions. Kinetic studies using DFT calculations (e.g., Gaussian09 with B3LYP/6-31G*) can model transition states. Experimental validation involves monitoring reaction rates with varying leaving groups (e.g., tosyl vs. mesyl) .

Q. What strategies mitigate racemization during functionalization of the methylamino group?

  • Methodological Answer :

  • Low-Temperature Reactions : Conduct acylations or alkylations below –20°C to reduce kinetic resolution.
  • Chiral Auxiliaries : Use Evans’ oxazolidinones to stabilize intermediates.
  • Enzymatic Catalysis : Lipases (e.g., CAL-B) can enantioselectively modify amino groups without racemization .

Q. How can computational modeling predict the compound’s binding affinity to G-protein coupled receptors (GPCRs)?

  • Methodological Answer :

  • Docking Studies : Utilize AutoDock Vina with GPCR crystal structures (e.g., β2-adrenergic receptor, PDB ID: 2RH1) to assess hydrogen bonding between the hydroxyl group and conserved Asp113.
  • MD Simulations : GROMACS simulations (AMBER force field) evaluate conformational stability over 100-ns trajectories .

Q. What are the challenges in optimizing catalytic hydrogenation of prochiral precursors to this compound?

  • Methodological Answer :

  • Catalyst Selection : Lindlar catalyst (Pd/CaCO₃) with quinoline poisoning ensures partial hydrogenation without over-reduction.
  • Pressure Control : Maintain H₂ at 1–3 atm to avoid cyclobutane ring opening.
  • In-situ Monitoring : FTIR tracks C≡C bond reduction (disappearance of ~2100 cm⁻¹ peak) .

Data Contradictions and Resolution

Q. Discrepancies in reported 13^13C NMR shifts for analogous cyclobutane derivatives: How to resolve?

  • Methodological Answer : Variations arise from solvent polarity (CDCl₃ vs. DMSO-d₆) and concentration. Standardize conditions and cross-reference with computed shifts (e.g., ACD/Labs or ChemDraw NMR predictor). For example, cyclobutane carbons typically appear at δ 25–35 ppm, while methylamino carbons range δ 40–50 ppm .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(Methylamino)methyl]cyclobutan-1-ol
Reactant of Route 2
Reactant of Route 2
3-[(Methylamino)methyl]cyclobutan-1-ol

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.